molecular formula C8H16ClNO3 B6281600 (2S)-2-amino-3-(cyclopentyloxy)propanoic acid hydrochloride CAS No. 2260918-10-1

(2S)-2-amino-3-(cyclopentyloxy)propanoic acid hydrochloride

Cat. No.: B6281600
CAS No.: 2260918-10-1
M. Wt: 209.7
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Description

(2S)-2-amino-3-(cyclopentyloxy)propanoic acid hydrochloride is a synthetic organic compound It is a derivative of propanoic acid, characterized by the presence of an amino group and a cyclopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(cyclopentyloxy)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as propanoic acid derivatives.

    Cyclopentyloxy Group Introduction: The cyclopentyloxy group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the cyclopentyloxy moiety.

    Amino Group Introduction: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative under controlled conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the nucleophilic substitution and amination reactions.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-3-(cyclopentyloxy)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The cyclopentyloxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2S)-2-amino-3-(cyclopentyloxy)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(cyclopentyloxy)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • (2S)-2-amino-3-(cyclohexyloxy)propanoic acid hydrochloride
  • (2S)-2-amino-3-(cyclobutyloxy)propanoic acid hydrochloride
  • (2S)-2-amino-3-(cycloheptyloxy)propanoic acid hydrochloride

Comparison:

  • Structural Differences: The primary difference lies in the size and nature of the cycloalkyl group attached to the propanoic acid backbone.
  • Chemical Properties: These structural variations can influence the compound’s reactivity, solubility, and stability.
  • Biological Activity: The biological activity may vary depending on the specific interactions with molecular targets.

Properties

CAS No.

2260918-10-1

Molecular Formula

C8H16ClNO3

Molecular Weight

209.7

Purity

89

Origin of Product

United States

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